molecular formula C16H23N3O4 B5289819 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

Cat. No.: B5289819
M. Wt: 321.37 g/mol
InChI Key: YBPULFIWHLWQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide is a synthetic compound that has been studied for its potential scientific applications. This compound is also known as DMXAA or ASA404. It was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

DMXAA works by activating the immune system and causing the release of cytokines. These cytokines then activate the endothelial cells of the tumor vasculature, causing them to undergo apoptosis. This leads to collapse of the tumor vasculature and cutting off the blood supply to the tumor. DMXAA has also been shown to have direct anti-tumor effects on cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IL-6. It has also been shown to increase the production of reactive oxygen species (ROS) in tumor cells. DMXAA has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for use in lab experiments. It has been shown to have anti-tumor activity in a wide range of preclinical models of cancer. It is also relatively easy and inexpensive to synthesize. However, DMXAA has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness.

Future Directions

There are several future directions for research on DMXAA. One area of research is the development of new formulations of DMXAA that improve its solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to DMXAA treatment. Additionally, there is interest in studying the combination of DMXAA with other anti-cancer agents to improve its efficacy. Finally, there is interest in studying the potential use of DMXAA in other diseases, such as inflammatory disorders and infectious diseases.

Synthesis Methods

The synthesis of DMXAA involves several steps. The starting material is 2,4-dimethoxybenzaldehyde, which is converted to the corresponding acid by oxidation. This acid is then converted to the amide by reaction with N-methylpiperazine. The final step involves oxidation of the piperazine nitrogen to form the oxo-piperazine ring. The overall yield of the synthesis is approximately 25%.

Scientific Research Applications

DMXAA has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in preclinical models of cancer. DMXAA works by targeting the tumor vasculature, causing it to collapse and cutting off the blood supply to the tumor. This leads to tumor cell death and tumor regression.

Properties

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-17-15(20)9-13-16(21)18-6-7-19(13)10-11-4-5-12(22-2)8-14(11)23-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPULFIWHLWQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.